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molecular formula C7H10N2O2S B1274187 4-amino-2-methylbenzenesulfonamide CAS No. 94109-57-6

4-amino-2-methylbenzenesulfonamide

Cat. No. B1274187
M. Wt: 186.23 g/mol
InChI Key: PPGSUPFDLFLUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642640B2

Procedure details

To chlorosulfuric acid (20 mL, 302 mmol), m-acetotoluidine (10 g, 67 mmol) was added at room temperature over 20 minutes, and subsequently, the mixture was heated to 70° C. and stirred for 8 hours. The mixture was cooled to room temperature, ice (50 g) was added to the reaction mixture, and the produced solid was collected by removing an aqueous layer by decantation. Subsequently, the obtained solid was washed with water (50 mL) to obtain a crude product. A solution of the obtained crude product in THF (50 mL) was cooled to 0° C., and concentrated ammonia water (20 mL) was added. Subsequently, the temperature of the mixture was raised to room temperature and the mixture was stirred for 2 hours. The reaction mixture was concentrated, water (100 mL) was added to the obtained solid, and filtration was carried out to give a crude product. To a solution of the obtained crude product in ethanol (200 mL), 6N hydrochloric acid (200 mL) was added at room temperature, and the mixture was heated under reflux and stirred for 3 hours. The reaction mixture was concentrated, methylene chloride (200 mL) was added to the obtained solid, and filtration was carried out to give the title compound (7.1 g, yield: 48%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
48%

Identifiers

REACTION_CXSMILES
[S:1](Cl)(=[O:4])(=O)[OH:2].[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH:13]C(C)=O)[CH:8]=1.O.[NH3:18]>C1COCC1.C(O)C.Cl>[NH2:13][C:9]1[CH:10]=[CH:11][C:12]([S:1]([NH2:18])(=[O:4])=[O:2])=[C:7]([CH3:6])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC(=CC=C1)NC(=O)C
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O.N
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the produced solid was collected
CUSTOM
Type
CUSTOM
Details
by removing an aqueous layer by decantation
WASH
Type
WASH
Details
Subsequently, the obtained solid was washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the temperature of the mixture was raised to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water (100 mL) was added to the obtained solid, and filtration
CUSTOM
Type
CUSTOM
Details
to give a crude product
ADDITION
Type
ADDITION
Details
was added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
methylene chloride (200 mL) was added to the obtained solid, and filtration

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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